7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Description
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine is a bicyclic amine derivative with a benzoannulene core structure substituted with two methyl groups at the 7-position. Its molecular formula is C₁₃H₁₉N, and it is commonly encountered as a hydrochloride salt (CAS: 53755-66-1) . The dimethyl substituents confer enhanced lipophilicity compared to non-methylated analogs, influencing its pharmacokinetic properties and receptor interactions .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine |
InChI |
InChI=1S/C13H19N/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12H,7-9,14H2,1-2H3 |
InChI Key |
VQQROXIKFLOQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves multi-step organic synthesis techniques. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as alkylation, reduction, and cyclization can be employed to obtain the desired benzoannulene structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the compound’s unique ring structure allows it to fit into specific binding sites on proteins or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine (CAS: 17910-26-8)
- Structure : Lacks methyl groups at the 7-position.
- Properties : Molecular weight 161.24 g/mol (vs. 189.30 g/mol for the dimethyl derivative).
- Applications : Studied as a precursor for GluN2B/NMDA receptor ligands but criticized for insufficient polar features to serve as imaging agents .
- Key Difference: The absence of methyl groups reduces lipophilicity (logP ~1.8 vs.
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine (CAS: 450-60-2)
- Structure : Amine group at the 7-position instead of 5-position.
- Properties : Exhibits moderate affinity for GluN2B receptors but requires structural optimization for imaging applications due to poor solubility .
- Key Difference : Positional isomerism alters receptor binding kinetics. The 7-amine derivative shows lower selectivity compared to the 5-amine dimethyl analog .
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 1243328-88-2)
- Structure : Ketone replaces the amine group.
- Properties : Serves as a synthetic intermediate for annulene derivatives. The ketone group enables further functionalization (e.g., oxime formation) but lacks receptor-binding activity .
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylhydrazine (CAS: 17910-49-5)
- Structure : Hydrazine substituent instead of amine.
- Properties : Used in synthesizing heterocyclic compounds. Hydrazine derivatives are typically more reactive but less stable under physiological conditions .
- Key Difference : Hydrazine’s nucleophilic nature makes it prone to oxidation, reducing its suitability for long-term therapeutic use compared to the dimethylamine derivative .
Physicochemical and Pharmacological Data
<sup>a</sup> Calculated using fragment-based methods.
Biological Activity
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine (CAS No. 1803592-48-4) is a nitrogen-containing heterocyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride
- Molecular Formula : C₁₃H₁₉N·ClH
- Molecular Weight : 225.76 g/mol
- Purity : ≥95%
Antiproliferative Effects
Research indicates that compounds similar to 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
- Case Study : A study involving related compounds demonstrated IC₅₀ values ranging from 0.58 µM to 13.3 µM against melanoma (A2058) and breast cancer (MCF-7) cell lines respectively, suggesting a promising therapeutic potential for similar structures .
Neuroprotective Properties
Preliminary studies suggest that the compound may also have neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells:
- Mechanism : The compound's structure allows for interaction with glutamate receptors, potentially leading to neuroprotection in models of neurodegenerative diseases.
- Research Findings : In vitro studies have shown that related compounds can decrease the levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents .
Structure-Activity Relationship (SAR)
The biological activity of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl groups at C7 | Enhance lipophilicity and receptor binding |
| Tetrahydro configuration | Contributes to conformational flexibility |
| Amine functional group | Critical for biological interactions |
Toxicity Profile
While the compound shows promising biological activity, it also presents certain toxicity risks:
Q & A
Q. What are the optimized synthetic routes for 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine?
The compound can be synthesized via hydrogenation of pre-functionalized intermediates. For example, hydrogenation of 5-oxo derivatives (e.g., 6,7,8,9-tetrahydrobenzo[7]annulen-5-one) using palladium catalysts under controlled pressure (e.g., ThalesNano H-cube®) yields high-purity amines. A reported method achieved 97% yield by hydrogenating 1,1,4,4,6-pentamethyl-7-nitro-1,2,3,4-tetrahydronaphthalene in ethyl acetate at 70°C . Key intermediates like 2-(5-oxo-benzo[7]annulen-6-yl)acetic acid (CAS 6742-32-1) are critical for functionalization .
Q. How is structural characterization performed for this compound?
Characterization involves:
- NMR and MS : To confirm molecular structure and purity (e.g., molecular weight 239.11 for brominated analogs) .
- X-ray crystallography : Used for derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines to resolve stereochemistry .
- Quantum chemical computations : For 3D structural optimization and electronic properties (e.g., CC-DPS services generate high-quality images and datafiles) .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep at 0–6°C in airtight containers, away from ignition sources (e.g., H220, H225 hazards) .
- PPE : Use gloves, goggles, and lab coats; avoid inhalation (H315, H319) .
- Spill management : Neutralize with inert adsorbents and dispose per hazardous waste regulations .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Stereoselectivity is influenced by:
- Catalyst choice : Pd/C or chiral catalysts for enantiomeric control (e.g., (7S)-6,7,8,9-tetrahydro-7-pyrrolidinyl derivatives) .
- Reaction conditions : Temperature (70°C optimal) and solvent polarity (ethyl acetate preferred) impact isomer ratios .
- Intermediate purification : Chromatography or recrystallization removes undesired stereoisomers .
Q. How should discrepancies in pharmacological activity data be addressed?
Contradictions in biological data (e.g., antitumor activity) may arise from:
- Structural analogs : Compare with related compounds like 5H-dibenzo[a,d][7]annulen derivatives, which show variable cytotoxicity depending on substituents .
- Assay conditions : Standardize cell lines (e.g., Med. Chem. Commun. protocols) and dose ranges (e.g., 0.31 mmol scale) .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. What computational modeling approaches are suitable for studying this compound?
- Density Functional Theory (DFT) : Predicts electronic properties and reactivity (e.g., HOMO-LUMO gaps for redox behavior) .
- Molecular docking : Screens binding affinity to targets like cyclooxygenase or serotonin receptors, as seen in dibenzoannulen analogs .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How can analytical methods for quantification be validated?
- HPLC-UV/HRMS : Use reference standards (e.g., 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol) with ≥97% purity for calibration .
- LOQ/LOD determination : Follow ICH guidelines, with detection limits ≤0.1 µg/mL for trace impurities .
- Stability studies : Monitor degradation under stress conditions (pH, temperature) to validate method robustness .
Q. What strategies optimize reaction yields in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
